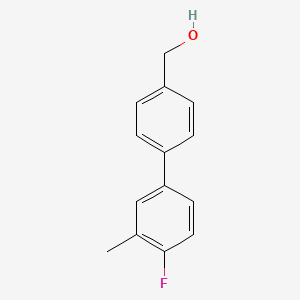

4-(4-Fluoro-3-methylphenyl)benzyl alcohol

CAS No.: 885964-14-7

Cat. No.: VC17426058

Molecular Formula: C14H13FO

Molecular Weight: 216.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885964-14-7 |

|---|---|

| Molecular Formula | C14H13FO |

| Molecular Weight | 216.25 g/mol |

| IUPAC Name | [4-(4-fluoro-3-methylphenyl)phenyl]methanol |

| Standard InChI | InChI=1S/C14H13FO/c1-10-8-13(6-7-14(10)15)12-4-2-11(9-16)3-5-12/h2-8,16H,9H2,1H3 |

| Standard InChI Key | MXNAXBOKCFWUAF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C2=CC=C(C=C2)CO)F |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The IUPAC name for this compound is [4-(4-fluoro-3-methylphenyl)phenyl]methanol, reflecting its biphenyl structure with substituents at specific positions . Alternative synonyms include:

-

4-(4-Fluoro-3-methylphenyl)benzyl alcohol

-

(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol

Molecular Formula and Weight

The molecular formula corresponds to a molecular weight of 216.25 g/mol, as computed by PubChem’s algorithms . Exact mass measurements confirm this value at 216.095043196 Da .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 885964-14-7 | |

| DSSTox Substance ID | DTXSID80680142 | |

| Wikidata ID | Q82603678 | |

| SMILES | CC1=C(C=CC(=C1)C2=CC=C(C=C2)CO)F |

Structural Characteristics

2D and 3D Conformations

The compound features a biphenyl core, where one benzene ring is substituted with a fluorine atom and a methyl group at the 4- and 3-positions, respectively. The second benzene ring bears a hydroxymethyl group (-CHOH) at the para position .

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 20.2 Ų |

| Lipophilicity (XLogP3) | 3.1 |

The rotatable bond count (2) and moderate lipophilicity suggest favorable membrane permeability, a trait relevant to drug design .

Synthesis and Production

Reported Synthetic Routes

While no direct synthesis data for 4-(4-Fluoro-3-methylphenyl)benzyl alcohol is available in the provided sources, analogous compounds suggest plausible pathways. For example, reduction of a formyl precursor using sodium borohydride (NaBH) in ethanol—a method documented for structurally similar fluorinated benzyl alcohols—could yield the target compound .

Hypothetical Reaction Pathway:

Industrial Availability

The compound is commercially available from:

Future Research Priorities

-

Synthesis Optimization: Develop efficient catalytic methods to reduce production costs.

-

Pharmacological Profiling: Screen for antimicrobial, anticancer, or CNS activity.

-

Environmental Impact: Assess biodegradability and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume